molecular formula C23H24N4 B14270058 1H-Pyrazole, 1,1'-(diphenylmethylene)bis[3,5-dimethyl- CAS No. 153625-25-3

1H-Pyrazole, 1,1'-(diphenylmethylene)bis[3,5-dimethyl-

Cat. No.: B14270058
CAS No.: 153625-25-3
M. Wt: 356.5 g/mol
InChI Key: VSEMISMYWHRJJB-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] is a heterocyclic organic compound characterized by its unique structure, which includes two pyrazole rings connected by a diphenylmethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] typically involves the condensation of 3,5-dimethylpyrazole with benzophenone derivatives under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrazole rings.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitro groups under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Hydrogenated pyrazole compounds.

    Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a ligand in coordination chemistry, forming stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.

    Medicine: Explored for its anti-inflammatory and anticancer properties. Its derivatives are studied for their ability to modulate biological pathways involved in disease.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

Mechanism of Action

The mechanism by which 1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it can bind to active sites of enzymes, inhibiting their activity. The diphenylmethylene bridge provides rigidity and spatial orientation, enhancing its binding affinity and specificity. The pyrazole rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

    3,5-Dimethylpyrazole: A simpler analog without the diphenylmethylene bridge, used in similar applications but with different reactivity and stability profiles.

    1-Phenyl-3,5-dimethylpyrazole: Contains a phenyl group instead of the diphenylmethylene bridge, offering different electronic properties and reactivity.

Uniqueness: 1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] is unique due to its dual pyrazole structure connected by a diphenylmethylene bridge, which imparts distinct electronic and steric properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

153625-25-3

Molecular Formula

C23H24N4

Molecular Weight

356.5 g/mol

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)-diphenylmethyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C23H24N4/c1-17-15-19(3)26(24-17)23(21-11-7-5-8-12-21,22-13-9-6-10-14-22)27-20(4)16-18(2)25-27/h5-16H,1-4H3

InChI Key

VSEMISMYWHRJJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=CC(=N4)C)C)C

Origin of Product

United States

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